(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chemical compound characterized by its molecular formula and a molar mass of approximately 173.62 g/mol. This compound appears as a white crystalline solid and is known for its various applications in medicinal chemistry and pharmacology. The compound has a melting point range that typically falls around 170-175 °C, indicating its solid-state stability under normal conditions .
The presence of a fluorophenyl ring and an amine group are functional groups commonly found in bioactive molecules. Researchers might explore this compound for potential interaction with specific enzymes or receptors in the body, though there is no publicly available data on its biological activity [, ].
The chiral center (the stereocenter denoted by (R)) makes (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride a potential building block for the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. In drug development, for instance, only one enantiomer of a drug may be therapeutically active.
The chemical reactivity of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is influenced by the presence of the chloro and fluoro substituents on the aromatic ring. Common reactions include:
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it may interact with neurotransmitter systems, suggesting possible applications in treating psychiatric disorders. Its structural features allow it to bind effectively to certain receptors, which may influence its pharmacodynamics .
Several synthesis methods have been developed for (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride:
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride finds applications in various fields:
Studies on the interactions of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride with biological targets indicate potential effects on serotonin and dopamine receptors. These interactions suggest its role in modulating mood and behavior, making it a candidate for further exploration in psychopharmacology .
Several compounds share structural similarities with (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride. Here’s a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1253792-97-0 | 0.95 | Different chlorine position affecting receptor binding affinity |
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1313593-59-7 | 0.95 | Stereoisomer with potentially different pharmacological effects |
1-(5-Chloro-2-fluorophenyl)ethanamine | 1270391-53-1 | 1.00 | Lacks hydrochloride salt form, affecting solubility and stability |
The unique positioning of the chlorine and fluorine atoms in (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride contributes to its distinct biological activity compared to these similar compounds .